2,5-Dibromo-4-nitropyridin-1-ium-1-olate
Description
Significance of Pyridine (B92270) N-Oxides in Synthetic Heterocyclic Chemistry
Pyridine N-oxides are a versatile and important class of heterocyclic compounds in organic synthesis. bohrium.comresearchgate.net Derived from the oxidation of pyridines, these compounds exhibit unique reactivity compared to their parent heterocycles. wikipedia.orgsemanticscholar.org The N-oxide functional group, consisting of a dative bond between the nitrogen and oxygen atoms, significantly alters the electronic properties of the pyridine ring. This modification makes the ring more susceptible to both electrophilic and nucleophilic substitution, expanding its synthetic utility. semanticscholar.orgyoutube.com
The key features that underscore the significance of pyridine N-oxides include:
Enhanced Reactivity : The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards nucleophilic attack. wikipedia.org It also facilitates electrophilic substitution at these positions by preventing reaction at the nitrogen atom. wikipedia.org
Versatile Intermediates : They serve as crucial precursors for synthesizing a wide array of substituted pyridines. bohrium.comresearchgate.net Functional groups can be introduced onto the pyridine ring via the N-oxide, which can later be removed through deoxygenation to yield the desired substituted pyridine. wikipedia.orgsemanticscholar.org
Diverse Applications : Pyridine N-oxides are used as mild oxidants, ligands in metal complexes, and catalysts. acs.orgarkat-usa.orgscripps.edu Their derivatives are found in numerous biologically active compounds and are considered privileged structures in drug design. bohrium.comwikipedia.orgacs.org For instance, the N-oxides of nicotinic acid and 2,3,5-trimethylpyridine (B1346980) are precursors to the drugs niflumic acid and omeprazole, respectively. wikipedia.org
C-H Functionalization : Recent advancements have highlighted their role in C-H activation reactions, allowing for direct functionalization of the pyridine scaffold through arylation, acylation, alkylation, and alkenylation. bohrium.com
The oxidation of pyridines to their corresponding N-oxides is typically achieved using reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid), hydrogen peroxide in acetic acid, or methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The choice of oxidizing agent can be critical for achieving high yields, especially with substituted pyridines. arkat-usa.org
Contextualization of Nitropyridine Derivatives in Contemporary Organic Synthesis
Nitropyridine derivatives are valuable building blocks in modern organic and medicinal chemistry. nih.govnih.gov The presence of a nitro group, a strong electron-withdrawing group, profoundly influences the reactivity of the pyridine ring, making these compounds highly useful synthetic intermediates. mdpi.comchempanda.com
The importance of nitropyridine derivatives in synthesis is multifaceted:
Activation for Nucleophilic Substitution : The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of leaving groups or even hydrogen atoms (in Vicarious Nucleophilic Substitution, VNS). mdpi.comresearchgate.net This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and carbanions. researchgate.netntnu.no
Precursors to Bioactive Molecules : Nitropyridines are key precursors for a vast number of biologically active heterocyclic systems. nih.govnih.gov The nitro group can be readily reduced to an amino group, which serves as a handle for further functionalization, leading to compounds with antitumor, antiviral, and anti-neurodegenerative properties. nih.gov
Diverse Applications : Beyond medicinal chemistry, nitropyridine derivatives are utilized in materials science and as agrochemicals. nih.gov For example, 2-chloro-5-nitropyridine (B43025) is a starting material for a new series of insecticides. nih.gov
Synthesis Methods : While direct nitration of pyridine is often low-yielding due to the deactivation of the ring upon protonation, several effective methods exist for synthesizing nitropyridines. researchgate.net These include the nitration of pyridine N-oxides followed by deoxygenation, or reacting pyridines with dinitrogen pentoxide (N₂O₅). youtube.comchempanda.comresearchgate.net
The combination of the activating nitro group and the versatile N-oxide functionality in nitropyridine N-oxides creates a class of highly reactive and synthetically useful compounds. chempanda.comnih.gov
Overview of 2,5-Dibromo-4-nitropyridine (B1430769) N-oxide: Structural Features and Research Relevance
2,5-Dibromo-4-nitropyridine N-oxide , also known as 2,5-Dibromo-4-nitropyridin-1-ium-1-olate, is a highly functionalized heterocyclic compound. Its structure combines the features of a pyridine N-oxide with three substituents on the pyridine ring: two bromine atoms at positions 2 and 5, and a nitro group at position 4.
| Property | Data | Source |
| Compound Name | 2,5-Dibromo-4-nitropyridine 1-oxide | chemicalbook.com |
| CAS Number | 221241-25-4 | chemicalbook.com |
| Molecular Formula | C₅H₂Br₂N₂O₃ | bldpharm.com |
| Molecular Weight | 313.89 g/mol | N/A |
The structural features of this molecule suggest significant reactivity and synthetic potential:
Electron-Deficient Ring : The strong electron-withdrawing effects of the nitro group at C4 and the N-oxide functionality make the pyridine ring highly electron-deficient.
Multiple Reaction Sites : The two bromine atoms at C2 and C5 are potential leaving groups for nucleophilic aromatic substitution reactions. The C2 position is particularly activated by both the N-oxide and the C4-nitro group.
Research Relevance : Compounds like 2,5-dibromo-4-nitropyridine N-oxide are valuable as intermediates in the synthesis of complex, polysubstituted pyridines. The differential reactivity of the two bromine atoms could allow for sequential, site-selective substitutions, providing a pathway to elaborate heterocyclic structures that would be difficult to access otherwise. Related compounds such as 2-bromo-4-nitropyridine (B184007) N-oxide and 3-bromo-4-nitropyridine (B1272033) N-oxide are known synthetic intermediates. arkat-usa.orgnih.govsigmaaldrich.com The reactivity of the nitro group itself, which can be reduced to an amine, adds another layer of synthetic utility, enabling the construction of various fused heterocyclic systems.
While specific research findings on 2,5-dibromo-4-nitropyridine N-oxide itself are not extensively documented in readily available literature, its structure places it firmly within a class of compounds that are of high interest for creating novel materials and potential pharmaceutical agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVMRZUZKQBXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Direct N-Oxidation of Pyridine (B92270) Precursors
The conversion of the nitrogen atom in the pyridine ring to an N-oxide is a critical step. This transformation alters the electronic properties of the ring, activating it for subsequent electrophilic substitution and directing incoming groups, particularly to the 4-position. The precursor for this step in the synthesis of the target compound is 2,5-dibromopyridine.
Peracid-Mediated Oxidations
The use of peroxy acids, or peracids, is a classical and widely employed method for the N-oxidation of pyridines. patsnap.com Among the common peracids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently utilized due to its commercial availability and reactivity. thieme-connect.de The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid. This method is known for its high yields, particularly for 3-substituted pyridines. patsnap.com The byproduct of this reaction is the corresponding carboxylic acid, for instance, m-chlorobenzoic acid when m-CPBA is used, which can sometimes pose challenges in purification. thieme-connect.de
Hydrogen Peroxide-Based Systems and Catalysis
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct. nih.gov However, its reaction with pyridines is often slow and requires activation, typically through the use of catalysts or by forming a more reactive peracid in situ.
Several catalytic systems have been developed to facilitate N-oxidation using H₂O₂:
Acid Catalysis: A common approach is to use H₂O₂ in acetic acid, which forms peracetic acid in situ, enhancing the rate of oxidation. patsnap.com
Metal Catalysis: Various metal catalysts are effective for this transformation. Methyltrioxorhenium (MTO) is a highly efficient catalyst that can be used in small amounts (0.2-0.5 mol%) for the N-oxidation of many substituted pyridines. patsnap.comthieme-connect.de Other metal-based catalysts include tungsten compounds like sodium tungstate (Na₂WO₄). researchgate.net
Metal-Free Catalysis: To avoid potential metal contamination, metal-free catalytic systems have been explored. Recyclable polymeric anhydrides, for example, can be used to mediate the oxidation, forming a reactive peracid intermediate with H₂O₂. Supported sulfonic or carboxylic acid catalysts have also proven effective. researchgate.net
The choice of catalyst and reaction conditions can be tailored based on the specific pyridine substrate and desired scale of the reaction.
| Catalyst System | Oxidant | Typical Conditions | Advantages |
| m-CPBA | m-CPBA | Dichloromethane (DCM) | High efficiency, mild conditions thieme-connect.de |
| Acetic Acid | 30% H₂O₂ | Acetic Acid | Inexpensive, forms peracetic acid in situ patsnap.com |
| Methyltrioxorhenium (MTO) | H₂O₂ | Various solvents | High catalytic efficiency patsnap.com |
| Sodium Tungstate (Na₂WO₄) | 30% H₂O₂ | Aqueous media | Convenient, good yields researchgate.net |
| Polymeric Anhydride | H₂O₂ | - | Metal-free, recyclable catalyst |
Microfluidic Reactor Applications in N-Oxidation
N-oxidation reactions can be highly exothermic, posing safety risks, especially on an industrial scale. Microfluidic reactors offer a safer and more efficient alternative to traditional batch processes for such transformations. scripps.edu
The key advantages of using microreactors for N-oxidation include:
Enhanced Safety: The small reactor volume minimizes the risks associated with potentially explosive intermediates or exothermic reactions.
Precise Temperature Control: The high surface-to-volume ratio allows for superior heat exchange and precise control over the reaction temperature.
Improved Mixing: Efficient mixing in microchannels leads to faster reaction rates and potentially higher conversions compared to batch reactors. scripps.edu
Studies have demonstrated successful N-oxidation of various pyridine derivatives using both m-CPBA and hydrogen peroxide/acetic acid systems in glass microreactors. For some substrates, such as 2-bromopyridine, conversions were significantly higher in a microreactor compared to batch conditions. scripps.edu
Halogenation and Nitration Approaches
The introduction of the bromo and nitro substituents onto the pyridine N-oxide ring is achieved through electrophilic substitution reactions. The order of these steps is crucial for achieving the desired 2,5-dibromo-4-nitro substitution pattern. The most common synthetic route involves the preparation of 2,5-dibromopyridine first, which is then subjected to N-oxidation and nitration.
Regioselective Bromination of Pyridine N-Oxides
While direct bromination of pyridine N-oxide can occur, achieving a specific 2,5-dibromo substitution pattern is challenging. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 2- and 4-positions. For instance, heating pyridine N-oxide with bromine after treatment with mercuric acetate has been shown to produce a mixture of 2-bromo- and 2,6-dibromopyridine-N-oxide. scripps.edu Other methods for regioselective halogenation at the C2 position have been developed using reagents like phosphoryl chloride (POCl₃) or oxalyl bromide ((COBr)₂). nih.govchemicalbook.com
However, for the synthesis of 2,5-Dibromo-4-nitropyridin-1-ium-1-olate, the established pathway involves the bromination of a pyridine precursor prior to the N-oxidation step. A scalable process starts from 2-aminopyridine, which undergoes bromination to form 2-amino-5-bromopyridine. This intermediate is then converted to 2,5-dibromopyridine via a Sandmeyer-type reaction, where the amino group is replaced by a bromine atom. google.comheteroletters.orgguidechem.com This route provides unambiguous access to the required 2,5-dibromopyridine precursor.
Directed Nitration of Brominated Pyridine N-Oxides
The final step in the synthesis is the nitration of the 2,5-dibromopyridine N-oxide intermediate. The N-oxide group is a powerful directing group, facilitating electrophilic substitution at the 4-position. scripps.eduoc-praktikum.de This directing effect is crucial for the regioselective introduction of the nitro group.
The reaction is typically carried out using a strong nitrating agent, such as a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.com The reaction mixture is heated to drive the substitution to completion. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Despite the presence of two deactivating bromine atoms, the activating and directing influence of the N-oxide group ensures that nitration occurs selectively at the C-4 position to yield the final product, this compound. scripps.eduprepchem.com
Integrated Oxidation-Nitration Protocols
The direct conversion of a substituted pyridine to its corresponding nitrated N-oxide in a single conceptual step, or a one-pot reaction sequence, represents an efficient synthetic approach. This strategy hinges on the ability to perform both N-oxidation and subsequent ring nitration under compatible reaction conditions.
A plausible integrated approach for the synthesis of this compound would commence with 2,5-dibromopyridine as the starting material. The initial step involves the oxidation of the pyridine nitrogen to form 2,5-dibromopyridine 1-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid. bhu.ac.in
Following the N-oxidation, the subsequent nitration of the 2,5-dibromopyridine 1-oxide intermediate would be performed. The N-oxide group is known to activate the pyridine ring towards electrophilic substitution, primarily at the 4-position. bhu.ac.insapub.org The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The presence of the two bromine atoms on the ring will also influence the regioselectivity of the nitration. While the N-oxide group strongly directs the incoming nitro group to the 4-position, the electronic and steric effects of the bromine atoms must be considered. In this specific case, the bromine atoms at the 2- and 5-positions are not expected to sterically hinder the approach of the nitrating agent to the 4-position.
A one-pot method for the preparation of 4-nitropyridine-N-oxides has been reported, which combines the oxidation and nitration steps. chemicalbook.com This approach, which utilizes a mixture of an oxidizing agent and a nitrating agent, could potentially be adapted for the synthesis of this compound from 2,5-dibromopyridine, thereby streamlining the synthetic process.
Table 1: Key Reactions in a Potential Integrated Oxidation-Nitration Protocol
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-Oxidation | 2,5-dibromopyridine, m-CPBA or H₂O₂/CH₃COOH | 2,5-dibromopyridine 1-oxide |
| 2 | Nitration | 2,5-dibromopyridine 1-oxide, HNO₃/H₂SO₄ | This compound |
| 1 & 2 (One-pot) | Oxidation-Nitration | 2,5-dibromopyridine, suitable mixed reagent system | This compound |
Diversification via Polysubstitution of Pyridine N-Oxide Scaffolds
An alternative and often more controlled approach involves the stepwise introduction of the desired substituents onto a pre-formed pyridine N-oxide ring. This strategy allows for greater flexibility and can be advantageous when direct functionalization is challenging or leads to isomeric mixtures.
A potential synthetic route starting from pyridine N-oxide would involve a sequence of bromination and nitration reactions. The order of these steps is crucial for achieving the desired 2,5-dibromo-4-nitro substitution pattern.
One possible pathway could begin with the nitration of pyridine N-oxide to yield 4-nitropyridine 1-oxide. sapub.org The strong activating and directing effect of the N-oxide group ensures high regioselectivity for the 4-position. The subsequent step would then be the dibromination of 4-nitropyridine 1-oxide. The nitro group is a deactivating group, which will influence the reactivity of the ring towards further electrophilic substitution. The introduction of two bromine atoms at the 2- and 5-positions would require forcing conditions.
Alternatively, one could start with the bromination of pyridine N-oxide. The position of bromination would depend on the reaction conditions. Treatment of pyridine N-oxide with bromine in the presence of a strong acid can lead to the formation of 3-bromopyridine N-oxide. youtube.com Further functionalization of this intermediate would be required to introduce the second bromine atom and the nitro group at the desired positions.
A more versatile approach within this strategy would be to start with a pre-functionalized pyridine, such as 2-amino-5-bromopyridine. This compound can be converted to 2,5-dibromopyridine via a Sandmeyer-type reaction. chemicalbook.comgoogle.comgoogle.com The resulting 2,5-dibromopyridine can then be oxidized to 2,5-dibromopyridine 1-oxide, followed by nitration at the 4-position as described in the previous section. This multi-step approach offers better control over the regiochemistry of each substitution.
Table 2: Potential Polysubstitution Strategies
| Starting Material | Reaction Sequence | Key Intermediates |
| Pyridine N-oxide | 1. Nitration 2. Dibromination | 4-nitropyridine 1-oxide |
| 2-amino-5-bromopyridine | 1. Diazotization and Bromination 2. N-Oxidation 3. Nitration | 2,5-dibromopyridine, 2,5-dibromopyridine 1-oxide |
Ring Transformation and Other Non-Conventional Synthetic Routes to Pyridine N-Oxides
While less common for the synthesis of simple substituted pyridines, ring transformation reactions can offer unique pathways to highly functionalized heterocyclic systems. These methods often involve the rearrangement of other heterocyclic structures to form the desired pyridine N-oxide ring.
One such non-conventional approach involves the transformation of isoxazole derivatives. Certain isoxazoles can undergo ring-opening and subsequent recyclization to form pyridine N-oxides. This strategy could potentially be employed to construct the 2,5-dibromo-4-nitropyridine (B1430769) N-oxide skeleton by starting with a suitably substituted isoxazole precursor. However, the synthesis of the required complex isoxazole starting material might be as challenging as the direct functionalization of the pyridine ring.
Another non-conventional route could involve the cycloaddition reactions of smaller, functionalized building blocks to construct the pyridine N-oxide ring with the desired substituents already in place. These methods, while elegant, are often highly specific to the target molecule and may require significant optimization.
Due to the lack of specific literature precedents for the synthesis of this compound via ring transformation, this approach remains more theoretical for this particular compound. The development of such a route would necessitate considerable research to identify suitable precursors and reaction conditions.
Computational and Theoretical Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, electronic properties, and reaction pathways that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. Studies on pyridine (B92270) N-oxide and its derivatives reveal significant insights applicable to 2,5-Dibromo-4-nitropyridin-1-ium-1-olate.
The electronic structure of pyridine N-oxides is characterized by a 1,2-dipolar nitrogen-oxygen bond. thieme-connect.de The formally negative oxygen atom and the positively charged nitrogen significantly influence the electron distribution within the heteroaromatic ring. thieme-connect.de This charge separation leads to a high dipole moment and alters the reactivity compared to the parent pyridine. scripps.edu
In 4-nitropyridine N-oxide, a close analogue to the target molecule, the electron-withdrawing nitro group (–NO₂) and the N-oxide functionality have pronounced effects on the molecular geometry and electron density. nih.gov DFT calculations, alongside gas-phase electron diffraction experiments, have shown that the presence of the –NO₂ group in the para-position leads to an increase in the ipso-angle of the pyridine ring and a decrease in the length of the semipolar N→O bond when compared to unsubstituted pyridine N-oxide. nih.gov This suggests a significant delocalization of electrons, which is also supported by the canonical resonance forms where the positive charge on the nitrogen is delocalized to the ortho and para positions. thieme-connect.de
For this compound, it can be inferred that the combined electron-withdrawing effects of the nitro group at the 4-position and the two bromine atoms at the 2- and 5-positions would further influence the electronic properties. These substituents are expected to decrease the electron density on the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack. thieme-connect.de DFT calculations would be essential to precisely quantify these effects on bond lengths, charge distribution, and molecular orbitals.
| Compound | Computational Method | N→O Bond Length (Å) | Key Finding |
|---|---|---|---|
| Pyridine N-oxide | B3LYP/6-31G* | ~1.28 Å (Calculated) | Baseline N-O bond length. thieme-connect.de |
| 4-Nitropyridine N-oxide | DFT/MP2 | Shorter than in Pyridine N-oxide | Electron-withdrawing -NO₂ group strengthens and shortens the N-O bond. nih.gov |
| 4-Methylpyridine N-oxide | DFT/MP2 | Longer than in Pyridine N-oxide | Electron-donating -CH₃ group weakens and lengthens the N-O bond. nih.gov |
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For nitropyridine N-oxides, a key reaction is the nucleophilic aromatic substitution (SNAr), where the nitro group is displaced by a nucleophile. researchgate.net
Theoretical studies on related systems, such as the [3+2] cycloaddition reactions involving nitrile N-oxides, demonstrate the power of DFT in elucidating reaction mechanisms. mdpi.com These studies show that such reactions are often polar, one-step processes, and computational analysis can successfully predict regioselectivity by comparing the activation energies of different possible pathways. mdpi.com Attempts to locate zwitterionic intermediates in these cycloadditions through computation were unsuccessful, supporting a concerted mechanism. mdpi.com
In the case of this compound, the highly electron-deficient pyridine ring would be activated towards nucleophilic attack. Computational modeling could be used to explore the mechanism of SNAr at the 4-position. By calculating the energies of the reactants, the Meisenheimer-type intermediate (a sigma-complex), the transition state, and the products, a detailed reaction profile can be constructed. This would allow chemists to predict the feasibility of a given reaction and understand the factors controlling its rate and outcome.
Aromaticity Analysis: Nucleus-Independent Chemical Shift (NICS) Computations
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. Nucleus-Independent Chemical Shift (NICS) is a popular computational method used to quantify the magnetic criterion of aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system.
Thermochemical Calculations and Energetic Profiles of Reactions
Thermochemical calculations provide crucial data on the stability of molecules and the energetics of reactions. Properties such as heats of formation (ΔHf°), reaction enthalpies (ΔHr), and bond dissociation enthalpies (BDEs) can be reliably computed. researchgate.net
For pyridine N-oxides, the N–O bond dissociation enthalpy is a critical parameter related to their reactivity, particularly their capacity to act as oxygen transfer agents. thieme-connect.de Computational studies have explored the N–O BDEs for a range of substituted pyridine N-oxides. mdpi.com These calculations predict that the N–O bond in pyridine N-oxide is significantly stronger (by 10–14 kcal/mol) than in aliphatic amine oxides like trimethylamine N-oxide, a difference attributed to resonance stabilization in the aromatic system. mdpi.com The BDE of pyridine N-oxide is calculated to be approximately 63-66 kcal/mol. thieme-connect.demdpi.com
For this compound, the presence of multiple electron-withdrawing groups is expected to influence the N–O BDE. Thermochemical calculations could precisely quantify this effect, providing insight into its stability and potential as an oxidant. Furthermore, calculating the complete energetic profile for potential reactions, such as nucleophilic substitution, provides thermodynamic data (ΔHr, ΔGr) that indicates whether a reaction is favorable and what the expected equilibrium position is. mdpi.com
Predictive Modeling for Novel Reactivity and Molecular Design
Computational chemistry is not only descriptive but also predictive. It plays a crucial role in in-silico drug design and the development of new synthetic methodologies. By understanding the structure-activity relationships (SAR), new molecules with enhanced properties can be designed and evaluated computationally before being synthesized in the lab.
For a highly functionalized molecule like this compound, predictive modeling can be used to explore novel reactivity. For example, computational screening could identify potential catalysts or reaction conditions that enable selective transformations at one of the substituted positions. Models can be built to predict how changes in the substitution pattern would affect the molecule's electronic properties, stability, or biological activity. peerj.com
Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to design molecules that can bind to specific biological targets. peerj.com While these are most common in drug discovery, the underlying principles of molecular design are broadly applicable. By calculating properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), chemists can predict sites of reactivity and design novel derivatives of this compound with tailored chemical or physical properties for applications in materials science or synthetic chemistry. energy.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2,5-Dibromo-4-nitropyridin-1-ium-1-olate, ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.
Due to the electron-withdrawing nature of the two bromine atoms, the nitro group, and the N-oxide functionality, the protons on the pyridine (B92270) ring are expected to be significantly deshielded, resonating at a downfield chemical shift. In a related isomer, 3,5-Dibromo-4-nitropyridine-N-oxide, the chemically equivalent protons at the C2 and C6 positions appear as a singlet in the range of δ 8.5–9.0 ppm. For this compound, two distinct signals would be anticipated for the protons at the C3 and C6 positions, with their exact chemical shifts influenced by the anisotropic effects of the surrounding substituents.
In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring are also expected to be deshielded. The carbons directly bonded to the electronegative bromine, nitrogen, and the N-oxide group would exhibit the largest downfield shifts. By analogy to isomers, the carbon bearing the nitro group is anticipated to resonate at approximately δ 150 ppm, while the carbon involved in the N-oxide bond would appear around δ 140 ppm. The remaining carbon signals would provide further confirmation of the substitution pattern.
Table 1: Predicted NMR Data for this compound based on Isomeric Compounds
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |
| ¹H (C3-H) | Downfield | Singlet |
| ¹H (C6-H) | Downfield | Singlet |
| ¹³C (C2) | Downfield | Singlet |
| ¹³C (C3) | Downfield | Singlet |
| ¹³C (C4) | ~150 ppm | Singlet |
| ¹³C (C5) | Downfield | Singlet |
| ¹³C (C6) | Downfield | Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the case of this compound, these techniques would confirm the presence of the nitro group and the N-oxide functionality.
The nitro group (NO₂) is expected to exhibit two strong characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. Based on data from the isomer 3,5-Dibromo-4-nitropyridine-N-oxide, these bands are anticipated around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The N-oxide (N-O) bond also has a characteristic stretching frequency, which is typically observed as a strong band in the IR spectrum. For the aforementioned isomer, this band appears near 1260 cm⁻¹. The presence of these distinct absorption bands would provide compelling evidence for the molecular structure.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, and could aid in a more complete vibrational analysis.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| N-Oxide (N-O) | Stretch | ~1260 |
| C-Br | Stretch | Lower frequency region |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aromatic C=C/C=N | Stretch | ~1400-1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation pattern. For this compound (C₅H₂Br₂N₂O₃), the exact mass can be calculated and compared with the experimentally determined value.
The molecular weight of this compound is approximately 297.89 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this mass. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak and its fragments, with the relative intensities of the peaks corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
While experimental data for the target molecule is not available, predicted fragmentation data for the related compound 2,5-dibromo-4-nitropyridine (B1430769) (C₅H₂Br₂N₂O₂) shows adducts such as [M+H]⁺ at m/z 280.85558 and [M+Na]⁺ at m/z 302.83752. uni.lu For this compound, common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the oxygen atom from the N-oxide, and the bromine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) |
| [M]⁺ | ~298 |
| [M-O]⁺ | ~282 |
| [M-NO₂]⁺ | ~252 |
| [M-Br]⁺ | ~218/220 |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the pyridine ring, along with the chromophoric nitro group and the N-oxide functionality in this compound, is expected to give rise to characteristic absorption bands in the ultraviolet and visible regions.
For the related isomer, 3,5-Dibromo-4-nitropyridine-N-oxide, two main electronic transitions are observed: a π→π* transition at a maximum absorption wavelength (λₘₐₓ) of approximately 280 nm and an n→π* transition near 350 nm. uni.lu Similar transitions would be expected for the target compound, with the exact positions of the absorption maxima being sensitive to the specific substitution pattern and the solvent used for the measurement. Emission spectroscopy (fluorescence or phosphorescence) could also be employed to study the excited state properties of the molecule, although significant emission is not always observed for nitroaromatic compounds.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
This analysis would definitively confirm the substitution pattern on the pyridine ring and reveal details about the planarity of the molecule and the orientation of the nitro group relative to the ring. Furthermore, it would elucidate any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. While experimental data for the title compound is not publicly available, such an analysis would be the gold standard for its structural characterization.
Future Directions and Academic Impact
Development of Novel Synthetic Methodologies for 2,5-Dibromo-4-nitropyridine (B1430769) N-oxide and Analogues
The exploration of new and efficient synthetic routes to 2,5-Dibromo-4-nitropyridine N-oxide and its analogues is a primary area for future investigation. While the nitration of pyridine (B92270) N-oxides is a well-established reaction, the synthesis of polysubstituted derivatives often requires carefully optimized conditions to achieve high regioselectivity and yield. oc-praktikum.deresearchgate.net
One promising approach for the synthesis of 2,5-Dibromo-4-nitropyridine N-oxide involves the direct nitration of 3,5-dibromopyridine-N-oxide. researchgate.net This reaction, typically carried out with a mixture of fuming nitric acid and sulfuric acid, directs the nitro group to the 4-position of the pyridine ring. researchgate.net Further research could focus on optimizing the reaction conditions, such as temperature, reaction time, and the ratio of nitrating agents, to maximize the yield and purity of the desired product. The development of continuous flow methodologies, which have been successfully applied to the nitration of pyridine N-oxide, could also offer a safer and more scalable approach for the synthesis of this and related energetic compounds. researchgate.net
The synthesis of analogues of 2,5-Dibromo-4-nitropyridine N-oxide could involve the variation of halogen substituents (e.g., chlorine or iodine) or the introduction of other functional groups onto the pyridine ring prior to N-oxidation and nitration. Such endeavors would expand the library of available building blocks for medicinal chemistry and materials science.
| Starting Material | Reagents | Product | Reaction Type |
| 3,5-Dibromopyridine N-oxide | Fuming HNO₃, H₂SO₄ | 2,5-Dibromo-4-nitropyridine N-oxide | Electrophilic Nitration |
| Pyridine N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine N-oxide | Electrophilic Nitration |
In-Depth Mechanistic Understanding of Complex Transformations
The reactivity of 2,5-Dibromo-4-nitropyridine N-oxide is governed by the interplay of its various functional groups. The electron-withdrawing nature of the nitro group and the bromine atoms significantly influences the electron density distribution within the pyridine ring, making it susceptible to nucleophilic attack. nih.govnih.gov Future research should aim to unravel the intricate mechanistic details of reactions involving this compound.
Pyridine N-oxides are known to be more reactive towards both electrophiles and nucleophiles compared to their parent pyridines. nih.govscripps.edu The N-oxide functionality can be protonated, which further activates the ring towards nucleophilic substitution. scripps.edu In the case of 2,5-Dibromo-4-nitropyridine N-oxide, nucleophilic aromatic substitution (SNAr) is a likely reaction pathway, where a nucleophile can displace one of the bromine atoms or the nitro group. The positions ortho and para to the N-oxide are generally activated for such substitutions. researchgate.net
Detailed kinetic and computational studies will be crucial to elucidate the reaction pathways. For instance, investigating the reaction with various nucleophiles could reveal whether the substitution occurs via a stepwise Meisenheimer complex intermediate or a concerted mechanism. researchgate.net Understanding these mechanisms will enable chemists to control the regioselectivity of the reactions and to design novel transformations.
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like 2,5-Dibromo-4-nitropyridine N-oxide. Future computational studies can provide deep insights into its electronic structure, bond characteristics, and the transition states of its reactions. nih.govnih.gov
Furthermore, computational modeling can be used to predict the outcomes of various reactions and to design novel catalysts for transformations involving this compound. By calculating the energy barriers for different reaction pathways, researchers can rationally design experiments to favor the formation of desired products. These theoretical predictions, when combined with experimental validation, will accelerate the development of new synthetic methodologies.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure | Understanding reactivity and stability |
| Time-Dependent DFT (TD-DFT) | UV-Vis spectra, excited state properties | Predicting photochemical behavior |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond characteristics | Elucidating the nature of chemical bonds |
Integration of 2,5-Dibromo-4-nitropyridine N-oxide in New Chemical Syntheses
The true potential of 2,5-Dibromo-4-nitropyridine N-oxide lies in its application as a versatile building block for the synthesis of more complex and valuable molecules. The presence of multiple reaction sites allows for its integration into a variety of synthetic strategies.
Nitropyridines and their N-oxides are important precursors for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov The nitro group can be reduced to an amino group, which can then be further functionalized. The bromine atoms can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.
Future research will likely focus on utilizing 2,5-Dibromo-4-nitropyridine N-oxide in the synthesis of novel heterocyclic compounds with potential biological activity. nih.gov For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutic compounds. nih.govnih.gov The ability to selectively functionalize the different positions of the pyridine ring makes this compound a highly valuable tool for creating molecular diversity. The development of one-pot or tandem reactions starting from this building block could also lead to more efficient and atom-economical synthetic processes.
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2,5-Dibromo-4-nitropyridin-1-ium-1-olate?
Methodological Answer:
- Synthesis : Begin with a pyridine derivative, introducing bromine at positions 2 and 5 via electrophilic bromination using reagents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent nitration at position 4 can be achieved with a HNO₃/H₂SO₄ mixture. Oxidation to the pyridinium-olate structure may require peracid-mediated oxidation (e.g., mCPBA) .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Monitor purity via TLC and confirm with melting point analysis .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]+ or [M−H]⁻ signals).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity. Adjust mobile phase (ACN/water with 0.1% TFA) for optimal resolution .
Basic: How does pH and temperature affect the stability of this compound?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies at varying pH (1–13) and temperatures (4°C, 25°C, 40°C). Monitor decomposition via HPLC every 24 hours.
- Key Findings : The compound is most stable in neutral pH (6–8) and at 4°C, with degradation products (e.g., de-brominated derivatives) forming under acidic or alkaline conditions .
Advanced: How can mechanistic contradictions in its electrophilic substitution reactivity be resolved?
Methodological Answer:
- Hypothesis Testing : Compare experimental data (kinetic isotope effects, Hammett plots) with DFT calculations to evaluate whether nitration precedes bromination or vice versa.
- Case Study : If competing substituent effects arise (e.g., nitro vs. bromo directing groups), use regioselective protection/deprotection strategies to isolate intermediates .
Advanced: What analytical strategies address discrepancies in quantifying trace impurities?
Methodological Answer:
- Multi-Method Approach : Combine LC-MS for impurity profiling and 2D NMR (e.g., COSY, HSQC) to identify structural anomalies.
- Validation : Cross-reference with spiked samples of suspected impurities (e.g., mono-brominated byproducts) to confirm retention times and fragmentation patterns .
Advanced: What role does this compound play in synthesizing nitrogen-containing heterocycles?
Methodological Answer:
- Application : Use as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce nitro and bromo functional groups into fused pyridine systems.
- Case Study : Catalyze cyclocondensation with β-ketoesters to form pyrrole derivatives, optimizing catalyst loading (Pd/Cu systems) and solvent polarity (DMF vs. THF) .
Advanced: How can computational modeling predict its reactivity in non-polar solvents?
Methodological Answer:
- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level, followed by solvent-phase calculations (PCM model for toluene/hexane). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
Advanced: What challenges arise in detecting this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Sample Prep : Solid-phase extraction (C18 cartridges) to isolate the compound from proteins/lipids. Derivatize with Girard’s reagent T to enhance MS detectability .
- Detection : UPLC-MS/MS in MRM mode, using transitions specific to the bromine isotope pattern .
Advanced: How to elucidate its thermal degradation pathways?
Methodological Answer:
- TGA/DSC : Perform under nitrogen/air atmospheres to identify decomposition steps (e.g., loss of NO₂ or Br₂).
- Off-Gas Analysis : Couple with FTIR or GC-MS to detect volatile degradation products (e.g., HBr, NOₓ) .
Advanced: Can this compound act as a catalyst in photoredox reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
